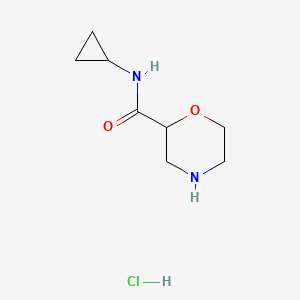![molecular formula C19H18N2 B2487459 2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine CAS No. 1541-57-7](/img/structure/B2487459.png)
2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine
Overview
Description
2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine is a potent phosphodiesterase 5 inhibitor with improved aqueous solubility . It has been studied for the treatment of Alzheimer’s Disease .
Synthesis Analysis
The synthesis of 2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine involves several steps. In one study, 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines were obtained and their reactivity was studied . Novel derivatives of the tricyclic scaffold, including 1-phenylethynyl, 1-indol-3-yl, and azocino[4,5-b]quinoline derivatives, were synthesized and characterized .Molecular Structure Analysis
The molecular structure of 2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine is complex. It contains a fused tricyclic benzo[b][1,6]naphthyridine system, that includes a terminal 1,2,3,4-tetrahydropyridine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine are complex and involve several steps. For example, the reaction of 2-benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines with methyl propiolate proceeded at room temperature in methanol under acid catalysis conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine include an excellent in vitro IC 50 (0.056 nM) and improved aqueous solubility . The compound has a molecular weight of 352.82 .Scientific Research Applications
Monoamine Oxidase (MAO) Inhibition
The study by Kulikova et al synthesized novel derivatives of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines. Among these, compounds 5c–h demonstrated potent inhibition of MAO B (monoamine oxidase B) in the low micromolar range. Notably, the 1-(2-(4-fluorophenyl)ethynyl) analog (5g) achieved an IC50 value comparable to the well-known MAO B inhibitor pargyline.
Antiproliferative and Cytotoxic Activities
Derivatives of benzo[b][1,6]naphthyridine have shown antiproliferative (A) and cytotoxic (B) activities against various cancer cell types . Compound 6c, specifically, exhibited excellent in vitro IC50 (0.056 nM) and improved aqueous solubility. These findings suggest potential applications in cancer therapy.
Phosphodiesterase 5 (PDE5) Inhibition
A novel 1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine analogue was identified as a potent PDE5 inhibitor with improved aqueous solubility . PDE5 hydrolyzes cyclic guanosine monophosphate (cGMP), leading to increased cAMP response element-binding protein (CREB) levels—a transcription factor involved in learning and memory processes.
Antiviral Properties
Functionalized naphthyridines and their benzo/heteroannulated analogs have demonstrated antiviral activity . Further exploration of 2-benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine derivatives may unveil their potential in combating viral infections.
mGlu5 Receptor Antagonism
Certain naphthyridine derivatives act as mGlu5 receptor antagonists . Investigating whether 2-benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine shares this property could provide insights into neurological disorders.
Alkaloid Scaffold
Benzocondensed naphthyridine serves as the scaffold for the alkaloid aaptamine found in the Indonesian sponge Aaptos suberitoides . Aaptamine exhibits antibacterial and anticarcinogenic activities, making this scaffold intriguing for drug discovery.
Mechanism of Action
Target of Action
The primary target of 2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine is Monoamine Oxidase B (MAO B) . MAO B is an enzyme involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. Inhibiting this enzyme can increase the levels of these neurotransmitters, which can have various effects on the body and brain .
Mode of Action
2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine acts as an inhibitor of MAO B . By binding to the active site of the enzyme, it prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability .
Biochemical Pathways
The inhibition of MAO B leads to an increase in the levels of monoamine neurotransmitters in the brain. This can affect various biochemical pathways, particularly those involved in mood regulation and neural signaling . For example, increased levels of dopamine can enhance signaling in pathways involved in reward and motivation.
Result of Action
The inhibition of MAO B and the subsequent increase in monoamine neurotransmitter levels can have several effects at the molecular and cellular level. These can include enhanced neural signaling, changes in gene expression, and alterations in synaptic plasticity . The overall effect on the organism can vary, but it may lead to improved mood and cognitive function .
Future Directions
properties
IUPAC Name |
2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2/c1-2-6-15(7-3-1)13-21-11-10-19-17(14-21)12-16-8-4-5-9-18(16)20-19/h1-9,12H,10-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGIFNAKNRWTPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC3=CC=CC=C3N=C21)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320501 | |
| Record name | 2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666385 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine | |
CAS RN |
1541-57-7 | |
| Record name | 2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one](/img/structure/B2487377.png)
![tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate](/img/structure/B2487378.png)

![3-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one oxalate](/img/structure/B2487382.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide](/img/structure/B2487383.png)


![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2487389.png)


![4-[3-(piperidin-4-yl)-1H-pyrazol-5-yl]pyridine dihydrochloride](/img/structure/B2487396.png)
![6-Ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2487397.png)

